molecular formula C20H21FN6O3S B2545505 N-(2-ethoxybenzyl)-2-methyl-5-(2-methyl-1,3-thiazol-4-yl)thiophene-3-sulfonamide CAS No. 1115899-26-7

N-(2-ethoxybenzyl)-2-methyl-5-(2-methyl-1,3-thiazol-4-yl)thiophene-3-sulfonamide

Cat. No.: B2545505
CAS No.: 1115899-26-7
M. Wt: 444.49
InChI Key: OYQRLJGIZVWSGU-UHFFFAOYSA-N
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Description

N-(2-ethoxybenzyl)-2-methyl-5-(2-methyl-1,3-thiazol-4-yl)thiophene-3-sulfonamide is a useful research compound. Its molecular formula is C20H21FN6O3S and its molecular weight is 444.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potential Anticancer Applications

Thiophene derivatives, including those with sulfonamide groups, have been synthesized and evaluated for their anticancer activity. For instance, novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline, and anthracene moieties have been prepared and shown to exhibit cytotoxic activities against human breast cancer cell lines, suggesting their potential as anticancer agents (Ghorab, Bashandy, & Alsaid, 2014). This demonstrates the relevance of sulfonamide-containing thiophene derivatives in cancer research, offering a basis for further exploration into the specific compound of interest.

Antimicrobial Activities

Sulfonamide derivatives have also been investigated for their antimicrobial properties. The synthesis and evaluation of new pyridazinyl sulfonamide derivatives, for example, have shown significant antibacterial activities against various bacterial strains, highlighting the role of sulfonamide compounds in developing new antimicrobial agents (Mohamed, 2007). This research indicates the potential of N-(2-ethoxybenzyl)-2-methyl-5-(2-methyl-1,3-thiazol-4-yl)thiophene-3-sulfonamide in contributing to the development of new antimicrobial treatments.

Properties

IUPAC Name

1-[6-[2-(2-fluoroanilino)-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-methylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O3S/c1-22-18(29)12-5-4-8-26(9-12)20-25-17-16(31-20)19(30)27(11-23-17)10-15(28)24-14-7-3-2-6-13(14)21/h2-3,6-7,11-12H,4-5,8-10H2,1H3,(H,22,29)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQRLJGIZVWSGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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